molecular formula C13H11ClOS B14598961 4-Chloro-2-[(phenylsulfanyl)methyl]phenol CAS No. 61151-24-4

4-Chloro-2-[(phenylsulfanyl)methyl]phenol

Cat. No.: B14598961
CAS No.: 61151-24-4
M. Wt: 250.74 g/mol
InChI Key: VZHGNSWFOGYKIQ-UHFFFAOYSA-N
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Description

4-Chloro-2-[(phenylsulfanyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a phenylsulfanyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(phenylsulfanyl)methyl]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with a phenylsulfanyl methylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol group, facilitating the nucleophilic attack on the methylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-[(phenylsulfanyl)methyl]phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(phenylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61151-24-4

Molecular Formula

C13H11ClOS

Molecular Weight

250.74 g/mol

IUPAC Name

4-chloro-2-(phenylsulfanylmethyl)phenol

InChI

InChI=1S/C13H11ClOS/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8,15H,9H2

InChI Key

VZHGNSWFOGYKIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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